2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide
Description
This compound is a pyrimidine derivative featuring a sulfonamide group, a sulfanyl bridge, and a butanamide moiety. The pyrimidine core is substituted with an amino group at position 4 and a 4-isopropylbenzenesulfonyl group at position 3. The sulfanyl group at position 2 links to a butanamide chain, which terminates in a 4-ethylphenyl substituent. The compound’s synthesis likely involves substitution reactions, as seen in analogous sulfonamide-pyrimidine systems (e.g., ).
Properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-ethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S2/c1-5-17-7-11-19(12-8-17)28-24(30)21(6-2)33-25-27-15-22(23(26)29-25)34(31,32)20-13-9-18(10-14-20)16(3)4/h7-16,21H,5-6H2,1-4H3,(H,28,30)(H2,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSDOEIPRFIYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide is a member of the pyrimidine derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
The compound has the following chemical characteristics:
- CAS Number : 894949-74-7
- Molecular Formula : C22H23N4O3S2
- Molecular Weight : 491.06 g/mol
- SMILES Notation : O=C(Nc1ccc(cc1Cl)C)CSc1ncc(c(n1)N)S(=O)(=O)c1ccc(cc1)C(C)C
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The presence of sulfonamide groups is particularly noted for enhancing antibacterial efficacy due to their ability to mimic p-amino benzoic acid, a substrate for bacterial folate synthesis.
2. Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors can be beneficial in managing urinary tract infections and kidney stones.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Moderate to Strong |
| Urease | Strong |
3. Anticancer Properties
Pyrimidine derivatives have been explored for their anticancer properties. The structural motifs present in this compound may interact with various cellular pathways involved in cancer progression. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring or substituents on the benzenesulfonyl group can significantly alter potency and selectivity against target enzymes or receptors.
Key Findings from SAR Studies:
- Amino Group : The presence of amino groups enhances solubility and bioavailability.
- Sulfonamide Moiety : This functional group is essential for antibacterial activity.
- Alkyl Substituents : Variations in alkyl chains influence lipophilicity and membrane permeability.
Case Studies
Recent studies have evaluated the biological activity of similar compounds through various in vitro assays:
-
Antibacterial Screening : A series of pyrimidine derivatives were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity.
- Example Result : Compound X showed an MIC of 50 µg/mL against Bacillus subtilis.
- Enzyme Inhibition Assays : Compounds were assessed for their ability to inhibit AChE and urease, with some derivatives achieving over 70% inhibition at low concentrations.
- Anticancer Activity : In cell line studies, certain derivatives demonstrated significant cytotoxic effects on breast cancer cells, suggesting potential for further development as anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs share sulfonamide, pyrimidine, or butanamide moieties but differ in substituents and core heterocycles. Key comparisons include:
Physicochemical and Pharmacological Insights
- Lipophilicity : The target compound’s 4-isopropylbenzenesulfonyl and 4-ethylphenyl groups enhance lipophilicity compared to analogs with polar substituents (e.g., ’s pyrimidinylsulfamoyl or ’s formyl group). This may improve membrane permeability but reduce aqueous solubility .
- Sulfanyl Linker : The sulfanyl group in the target compound and ’s acetamide derivative may confer redox activity or disulfide-mediated targeting, unlike ether or amine linkers in other analogs .
Computational and Experimental Validation
- Docking Studies : AutoDock Vina () could predict binding modes of the target compound versus analogs. For example, the 4-isopropylbenzenesulfonyl group may occupy hydrophobic pockets in enzyme active sites more effectively than smaller substituents .
- Wavefunction Analysis: Multiwfn () might reveal charge distribution differences, such as the electron-donating amino group in the target compound versus electron-withdrawing nitro groups in ’s analog .
- Crystallography : SHELX () has been widely used to resolve structures of sulfonamide-pyrimidine hybrids (e.g., ), suggesting similar methods apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
